molecular formula C11H7BrN6S2 B11061738 3-(5-bromothiophen-2-yl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(5-bromothiophen-2-yl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11061738
M. Wt: 367.3 g/mol
InChI Key: BHNFCBZJPWEFHX-UHFFFAOYSA-N
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Description

3-(5-BROMO-2-THIENYL)-6-(1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that features a unique combination of bromothiophene, pyrazole, and triazolothiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-BROMO-2-THIENYL)-6-(1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

    Formation of the bromothiophene intermediate: This step involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of the pyrazole derivative: The pyrazole ring is formed through the reaction of hydrazine with a suitable 1,3-diketone.

    Cyclization to form the triazolothiadiazole core: The final step involves the cyclization of the bromothiophene and pyrazole intermediates with thiocarbohydrazide under acidic or basic conditions to form the triazolothiadiazole core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(5-BROMO-2-THIENYL)-6-(1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding reduced thiophene derivatives.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-BROMO-2-THIENYL)-6-(1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its unique structural features.

    Material Science: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.

Mechanism of Action

The mechanism of action of 3-(5-BROMO-2-THIENYL)-6-(1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways.

    Pathways Involved: It can influence pathways related to cell proliferation, apoptosis, and inflammation, depending on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    3-BROMO-1H-1,2,4-TRIAZOLE: A compound with a similar triazole core but lacking the thiophene and pyrazole moieties.

    1-[(4-BROMO-2-THIENYL)METHYL]-1H-PYRAZOL-5-YLAMINE: A compound with a similar bromothiophene and pyrazole structure but lacking the triazolothiadiazole core.

Uniqueness

3-(5-BROMO-2-THIENYL)-6-(1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its combination of bromothiophene, pyrazole, and triazolothiadiazole moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry, material science, and organic synthesis.

Properties

Molecular Formula

C11H7BrN6S2

Molecular Weight

367.3 g/mol

IUPAC Name

3-(5-bromothiophen-2-yl)-6-(2-methylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H7BrN6S2/c1-17-6(4-5-13-17)10-16-18-9(14-15-11(18)20-10)7-2-3-8(12)19-7/h2-5H,1H3

InChI Key

BHNFCBZJPWEFHX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=NN3C(=NN=C3S2)C4=CC=C(S4)Br

Origin of Product

United States

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